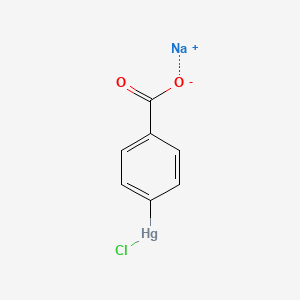
2-Phenyleicosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyleicosane is a hydrocarbon compound with the molecular formula C26H46 . It is a member of the alkane family, characterized by a long carbon chain with a phenyl group attached to the second carbon atom. This compound is known for its stability and hydrophobic nature, making it an interesting subject for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenyleicosane can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the reaction of eicosane with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with an appropriate eicosane derivative.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The process is optimized to maximize yield and minimize by-products, ensuring a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyleicosane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Halogens (e.g., chlorine, bromine), nitro groups, Lewis acids (e.g., AlCl3) as catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated or nitro-substituted phenyleicosane.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Phenyleicosane primarily involves its interaction with hydrophobic environments. Its long carbon chain and phenyl group allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where this compound can help transport hydrophobic drugs across cell membranes .
Comparison with Similar Compounds
1-Phenyleicosane: Similar in structure but with the phenyl group attached to the first carbon atom.
2-Phenylhexadecane: A shorter chain analog with similar properties.
2-Phenyldocosane: A longer chain analog with similar properties.
Uniqueness: 2-Phenyleicosane is unique due to its specific carbon chain length and the position of the phenyl group. This combination provides a balance between hydrophobicity and stability, making it particularly useful in applications requiring long-chain hydrocarbons with specific functional properties .
Properties
CAS No. |
2398-66-5 |
|---|---|
Molecular Formula |
C26H46 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
icosan-2-ylbenzene |
InChI |
InChI=1S/C26H46/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25(2)26-23-20-18-21-24-26/h18,20-21,23-25H,3-17,19,22H2,1-2H3 |
InChI Key |
GWTSUVHHMPSJLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B13754467.png)




![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)
![4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline](/img/structure/B13754510.png)




![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754536.png)


